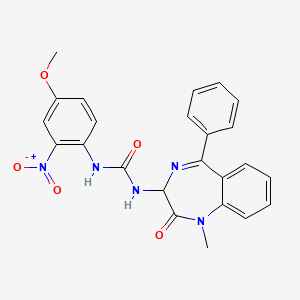![molecular formula C7H14ClNO B2996054 1-Azabicyclo[3.2.1]octan-6-ol hydrochloride CAS No. 1047676-77-6](/img/structure/B2996054.png)
1-Azabicyclo[3.2.1]octan-6-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[3.2.1]octan-6-ol hydrochloride is a chemical compound with the CAS Number: 1047676-77-6 . It has a molecular weight of 163.65 . The IUPAC name for this compound is (1R,5S)-1-azabicyclo [3.2.1]octan-6-ol hydrochloride .
Synthesis Analysis
The synthesis of similar structures like the 8-azabicyclo[3.2.1]octane scaffold has been achieved through the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The InChI code for 1-Azabicyclo[3.2.1]octan-6-ol hydrochloride is 1S/C7H13NO.ClH/c9-7-5-8-3-1-2-6 (7)4-8;/h6-7,9H,1-5H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
1-Azabicyclo[3.2.1]octan-6-ol hydrochloride is a powder . It has a molecular weight of 163.65 . The storage temperature is 4 degrees Celsius .Scientific Research Applications
1-Azabicyclo[3.2.1]octan-6-ol hydrochloride: Scientific Research Applications
Organic Synthesis Intermediate: This compound serves as an important raw material and intermediate in organic synthesis, particularly in the field of agrochemicals, pharmaceuticals, and dyestuffs .
Tropane Alkaloids Core Structure: The 8-azabicyclo[3.2.1]octane scaffold, which is central to the family of tropane alkaloids, is known for its wide array of biological activities. Research focused on the stereoselective preparation of this structure has been significant due to its biological importance .
Enantioselective Synthesis: The compound has been used in the enantioselective synthesis of 8-azabicyclo[3.2.1]octanes, achieving high diastereo- and enantioselectivities, which is crucial for creating optically active pharmaceutical ingredients .
Drug Discovery Scaffold: The unique structure of 2-azabicyclo[3.2.1]octanes, which contain nitrogen, has shown significant potential in drug discovery. This core has been applied as a key synthetic intermediate in several total syntheses .
Safety And Hazards
The safety information for 1-Azabicyclo[3.2.1]octan-6-ol hydrochloride includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
properties
IUPAC Name |
1-azabicyclo[3.2.1]octan-6-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-5-8-3-1-2-6(7)4-8;/h6-7,9H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDXZTZVZZWORI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C1)CC2O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azabicyclo[3.2.1]octan-6-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-butylbenzamide](/img/structure/B2995972.png)


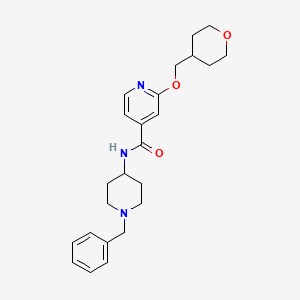

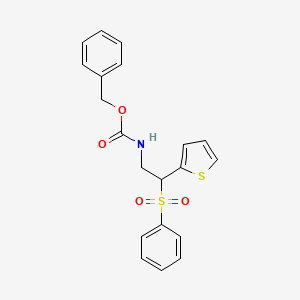

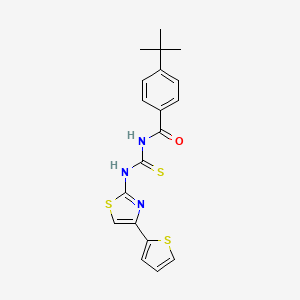
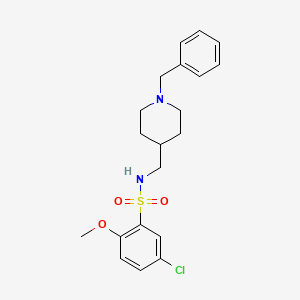
![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(3-methoxyphenyl)-4-methylpyrrolidin-1-yl]acetamide](/img/structure/B2995988.png)
![(E)-2-amino-N-isopentyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2995989.png)
![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2995991.png)
